Tert-butyl 3-(2-isocyanatoethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(2-isocyanatoethyl)azetidine-1-carboxylate is a chemical compound with a unique structure that includes an azetidine ring, a tert-butyl ester group, and an isocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-isocyanatoethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with isocyanates. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-isocyanatoethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the azetidine ring can be oxidized to form a ketone.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group reacts with nucleophiles to form ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, amines, ureas, and carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(2-isocyanatoethyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and spirocycles.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-isocyanatoethyl)azetidine-1-carboxylate involves its reactivity with various molecular targets. The isocyanate group can react with nucleophiles, leading to the formation of stable urea or carbamate linkages. These reactions can modulate the activity of enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: This compound is used as a precursor for the synthesis of thia and oxa-azaspiro[3.4]octanes.
Tert-butyl 3-oxoazetidine-1-carboxylate: This compound is used in the preparation of Janus kinase 3 (JAKS) inhibitors and other bioactive molecules.
Uniqueness
Tert-butyl 3-(2-isocyanatoethyl)azetidine-1-carboxylate is unique due to the presence of the isocyanate functional group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
2649067-41-2 |
---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl 3-(2-isocyanatoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-9(7-13)4-5-12-8-14/h9H,4-7H2,1-3H3 |
InChI Key |
BJIBDUPFXAXOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.